2-(2,5-Difluoro-4-nitrophenyl)acetic Acid
Overview
Description
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (CAS# 770719-22-7) is a useful research chemical . It has a molecular weight of 217.13 and a molecular formula of C8H5F2NO4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:C1=C(C(=CC(=C1F)N+[O-])F)CC(=O)O
. The InChI code for this compound is InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications
Environmental Impact and Degradation
- Degradation of Organic Compounds : Advanced oxidation processes (AOPs) are pivotal in degrading organic compounds like acetaminophen in aquatic environments. These processes lead to the formation of various by-products, some of which can be toxic or harmful to ecosystems if not treated properly. The study highlighted the degradation pathways and biotoxicity of these by-products, emphasizing the importance of proper treatment before release into the environment (Qutob et al., 2022).
Analytical and Synthetic Chemistry
Organic Corrosion Inhibitors : In industrial settings, organic compounds serve as corrosion inhibitors, especially during cleaning processes in acidic solutions. The presence of heteroatoms like O, S, N, and P in organic molecules plays a significant role in preventing metallic dissolution, underscoring the critical role of organic chemistry in industrial maintenance and operations (Goyal et al., 2018).
Degradation of Nitisinone : Nitisinone's stability and degradation products were meticulously studied using liquid chromatography coupled with mass spectrometry. The study provided insights into the stability of nitisinone under various conditions and identified major degradation products, contributing to a better understanding of the compound's properties (Barchańska et al., 2019).
Industrial Applications
Acidizing in Oil and Gas Operations : Organic acids, due to their retardation performance, are utilized in oil and gas operations for acidizing jobs, particularly in high-temperature applications. Their role in improving the efficiency and safety of these operations was highlighted, along with a comprehensive review of their applications, limitations, and advancements in the field (Alhamad et al., 2020).
Wastewater Management : The use of free nitrous acid (FNA) in wastewater systems, historically seen as an unwanted substance, has been revisited. Advanced understanding of FNA's inhibitory and biocidal effects has led to innovative applications in improving wastewater management practices, highlighting the evolving nature of chemical applications in environmental management (Duan et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(2,5-difluoro-4-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVWDBXMJDAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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